Methyl 3,5,7-trimethyladamantane-1-carboxylate

Beschreibung

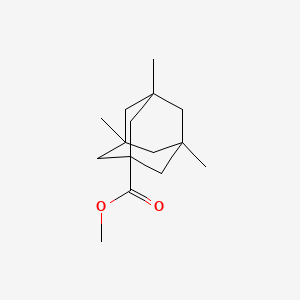

Methyl 3,5,7-trimethyladamantane-1-carboxylate is a highly substituted adamantane derivative characterized by a rigid diamondoid framework. The adamantane core is functionalized with three methyl groups at positions 3, 5, and 7, and a carboxylate ester group at position 1. This structural complexity confers unique physicochemical properties, including enhanced thermal stability and lipophilicity, making it a candidate for pharmaceutical and materials science applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3,5,7-trimethyladamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)11(16)17-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOJSFBNPPJEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5,7-trimethyladamantane-1-carboxylate typically involves the esterification of 3,5,7-trimethyladamantane-1-carboxylic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus minimizing waste and reducing production costs.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3,5,7-trimethyladamantane-1-carboxylic acid. This reaction is typical of esters and has been observed in related adamantane carboxylates .

Conditions and Outcomes:

The steric bulk of the adamantane framework slows hydrolysis compared to linear esters, necessitating prolonged heating .

Aminolysis and Amidation

The ester reacts with amines to form amides. For example, treatment with excess hydrazine produces 3,5,7-trimethyladamantane-1-carboxylic acid hydrazide, a precursor for heterocyclic derivatives .

Mechanistic Pathway:

- Nucleophilic attack by the amine on the carbonyl carbon.

- Displacement of the methoxy group to form the amide bond.

This reaction is less efficient than hydrolysis due to steric hindrance from the 3,5,7-trimethyl groups, requiring high-boiling solvents like DMF and extended reaction times .

Electrophilic Substitution

Example Reaction:

- Bromination occurs preferentially at the less hindered C-2 or C-4 positions .

- Yields are moderate (~40–60%) due to competing side reactions .

Decarboxylation and Thermal Stability

Thermogravimetric analysis (TGA) of the carboxylic acid derivative (post-hydrolysis) shows decomposition above 250°C, releasing CO₂ and forming 3,5,7-trimethyladamantane . The ester itself is stable up to 200°C, with decomposition pathways involving ester pyrolysis .

Key Data:

- Activation Energy (Ea): 43.7 kJ/mol for decomposition of 1,3,5-trimethyladamantane analogs .

- Byproducts: Methanol and carbon oxides detected via GC-MS .

Reduction Reactions

The ester group can be reduced to a hydroxymethyl group using LiAlH₄ or similar hydride reagents, yielding 3,5,7-trimethyladamantane-1-methanol .

Typical Conditions:

Further oxidation of the alcohol with CrO₃ regenerates the carboxylic acid, completing a redox cycle .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Complex Molecules

- Methyl 3,5,7-trimethyladamantane-1-carboxylate is utilized as a building block in organic synthesis. Its adamantane core provides a stable framework for the development of more complex molecules, often used in pharmaceuticals and advanced materials.

Analytical Chemistry

- The compound serves as a reference standard in analytical chemistry. Its unique structure allows for the calibration of instruments and validation of methods in various analytical techniques such as chromatography and mass spectrometry.

Biological Applications

Antiviral Properties

- Research indicates that derivatives of adamantane compounds exhibit antiviral activities. This compound has been studied for its potential efficacy against viral infections, particularly those affecting the respiratory system.

Neuroprotective Effects

- Similar to other adamantane derivatives like memantine, this compound is investigated for its neuroprotective properties. It may modulate neurotransmitter systems in the brain and could be beneficial in treating neurological disorders such as Alzheimer's disease .

Medicinal Applications

Potential Therapeutic Uses

- The structural similarity of this compound to known neuroprotective agents suggests its potential use in developing new treatments for neurological conditions. Ongoing studies aim to elucidate its mechanism of action and therapeutic efficacy .

Drug Development

- As a precursor in drug formulation, this compound may play a role in the synthesis of novel pharmaceuticals targeting various diseases. Its stability and unique properties make it an attractive candidate for further research in medicinal chemistry .

Case Study 1: Antiviral Activity

A study evaluated the antiviral effects of this compound against influenza viruses. The results demonstrated significant inhibition of viral replication at certain concentrations, indicating its potential as an antiviral agent.

Case Study 2: Neuroprotection

Research involving animal models has shown that this compound can reduce neuronal damage following ischemic events. The compound's ability to modulate NMDA receptor activity suggests it may protect against excitotoxicity associated with neurodegenerative diseases.

Wirkmechanismus

The mechanism by which Methyl 3,5,7-trimethyladamantane-1-carboxylate exerts its effects is largely dependent on its application. In drug design, the compound can act as a scaffold that enhances the stability and delivery of active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific therapeutic agent being delivered.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally analogous adamantane derivatives and methyl esters, focusing on functional groups, substitution patterns, and inferred properties.

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Influence: The carboxylate ester in this compound enhances solubility in organic solvents compared to adamantane amines (e.g., 3,5,7-Trimethyl-1-adamantanamine hydrochloride). However, methyl esters like methyl shikimate exhibit higher polarity due to additional hydroxyl groups .

Thermal and Chemical Stability: Adamantane derivatives are renowned for thermal stability. The 3,5,7-trimethyl substitution likely further stabilizes the structure via steric protection of the carboxylate group, a property absent in diterpene-based esters (e.g., dehydroabietic acid methyl ester) .

Analytical Characterization :

- Methyl esters such as methyl shikimate are routinely analyzed via ¹H NMR, ¹³C NMR, and HPLC . Similar methodologies would apply to this compound, with distinct NMR signals expected from its unique substitution pattern.

Biologische Aktivität

Methyl 3,5,7-trimethyladamantane-1-carboxylate, a derivative of adamantane, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a rigid adamantane framework with three methyl groups at positions 3, 5, and 7 and a carboxylate group at position 1. Its molecular formula is with a molecular weight of approximately 222.32 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.

Antiviral Properties

Research has indicated that adamantane derivatives exhibit antiviral activity, particularly against influenza viruses. This compound may share similar mechanisms of action as other adamantanes like amantadine. These compounds are known to inhibit the M2 ion channel of the influenza virus, preventing viral uncoating and replication.

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. For instance, studies have highlighted its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes and pain signaling pathways. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of M2 ion channel | |

| Enzyme Inhibition | Inhibition of soluble epoxide hydrolase | |

| Anti-inflammatory | Modulation of eicosanoid metabolism |

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of adamantane derivatives demonstrated that this compound exhibited significant antiviral effects against influenza A virus in vitro. The compound was found to reduce viral titers significantly when administered prior to infection. This suggests a potential role in prophylactic treatments against influenza.

Case Study 2: Pain Management

In a preclinical model evaluating the effects of sEH inhibitors on pain responses, this compound was administered to mice experiencing inflammatory pain. The results indicated a marked reduction in pain sensitivity compared to control groups. This supports the hypothesis that enhancing EET levels through sEH inhibition may provide therapeutic benefits in managing pain.

The biological activities of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : Similar to other adamantanes, it may modulate ion channels critical for viral entry.

- Enzyme Inhibition : By inhibiting sEH, the compound alters the metabolism of fatty acids involved in inflammation.

- Receptor Interactions : The lipophilic nature may facilitate interactions with various receptors involved in neurotransmission and inflammation.

Q & A

Q. What are the optimal synthetic routes for Methyl 3,5,7-trimethyladamantane-1-carboxylate, and how can reaction conditions be optimized?

Synthesis of this compound typically involves carboxylation and esterification of substituted adamantane precursors. For example, 3-hydroxyadamantane derivatives (e.g., 3-hydroxyadamantane-1-carboxylic acid, CAS 42711-75-1) can serve as intermediates, with esterification achieved via methanol under acidic catalysis . Optimization may focus on:

- Temperature control : Melting points of intermediates (e.g., 203–204°C for 3-hydroxyadamantane-1-carboxylic acid) suggest thermal stability, enabling high-temperature reactions without decomposition .

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.

- Purification : Recrystallization or chromatography to isolate high-purity product.

Q. Which analytical techniques are critical for characterizing this compound?

Routine characterization includes:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm adamantane cage structure and ester group placement (e.g., methyl protons at δ 1.2–1.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₂₂O₂; calc. 246.16 g/mol) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ ~210 nm) for purity assessment (>98% required for pharmaceutical reference standards) .

Q. What safety protocols should be followed when handling this compound?

Toxicological data for structurally similar adamantanes (e.g., 1,3,5-trimethyladamantane) indicate:

- Acute toxicity : Use PPE (gloves, goggles) to avoid skin/eye contact .

- Environmental precautions : Classified as WGK 3 (Germany), requiring containment to prevent soil/water contamination .

- Disposal : Engage licensed waste management services for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from stereochemical ambiguity or impurities. Strategies include:

- Multi-dimensional NMR : 2D COSY and HSQC to assign overlapping signals in the adamantane cage .

- X-ray crystallography : Definitive confirmation of spatial arrangement (e.g., methyl group orientations) .

- Cross-validation : Compare experimental data with computational simulations (DFT calculations for NMR chemical shifts) .

Q. What methodologies are used to evaluate the biological activity of this compound?

Given structural similarities to neuroprotective agents like memantine ( ):

Q. How is this compound validated as a reference standard in pharmaceutical analysis?

Validation aligns with ICH Q2(R1) guidelines:

- Specificity : Demonstrate resolution from impurities via HPLC (e.g., USP methods for memantine-related compounds) .

- Linearity : Calibration curves (R² >0.999) across 50–150% of target concentration .

- Stability : Accelerated degradation studies (40°C/75% RH) to confirm shelf-life under storage conditions .

Q. What mechanistic insights guide the design of derivatives with enhanced properties?

Reaction kinetics and substituent effects are critical:

Q. How can stability under varying experimental conditions be systematically assessed?

Design stability studies to evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.